molecular formula C18H20O4 B13665806 Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate

Cat. No.: B13665806
M. Wt: 300.3 g/mol
InChI Key: LABZVCZZEYPRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with the molecular formula C18H20O4 It is a derivative of propanoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the phenyl ring. The reaction conditions often include:

    Temperature: Moderate (50-80°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropanoate ester can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3-[4-(Benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate: Similar structure but with an ethoxy group, which may alter its reactivity and biological activity.

    Ethyl 3-[4-(Benzyloxy)phenyl]-3-oxopropanoate: Contains a carbonyl group instead of a hydroxy group, leading to different chemical properties and applications.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20O4/c1-2-21-18(20)12-16(19)15-10-6-7-11-17(15)22-13-14-8-4-3-5-9-14/h3-11,16,19H,2,12-13H2,1H3

InChI Key

LABZVCZZEYPRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.